molecular formula C10H12BrN B2516644 3-(4-Bromophenyl)pyrrolidine CAS No. 1469974-99-9; 328546-98-1

3-(4-Bromophenyl)pyrrolidine

Cat. No.: B2516644
CAS No.: 1469974-99-9; 328546-98-1
M. Wt: 226.117
InChI Key: HXTSCISDZDBQEK-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)pyrrolidine is a heterocyclic amine featuring a pyrrolidine ring (a five-membered saturated amine) substituted at the 3-position with a 4-bromophenyl group. This compound is a versatile intermediate in pharmaceutical research due to its structural flexibility and the electronic properties imparted by the bromine atom. Its hydrochloride salt (CAS 1187931-39-0) is commonly used to improve solubility and crystallinity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Bromophenyl)pyrrolidine?

  • Methodological Answer : A widely used approach involves reductive amination of 4-bromobenzaldehyde with pyrrolidine using sodium triacetoxyborohydride (STAB) in dichloromethane at room temperature. This method is analogous to the synthesis of 3-(4-Fluorophenyl)pyrrolidine derivatives . Alternative routes include coupling reactions with bromophenyl halides and pyrrolidine intermediates under palladium catalysis, as seen in the synthesis of structurally related antidepressants like zimelidine .

Q. How is this compound characterized structurally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrrolidine ring substitution pattern and bromophenyl connectivity. Mass spectrometry (MS) validates molecular weight (e.g., ~226.11 g/mol for 1-(4-Bromophenyl)pyrrolidine) and isotopic patterns due to bromine. X-ray crystallography is employed for absolute stereochemical determination in enantiopure derivatives .

Q. What are the key physicochemical properties of this compound?

  • Methodological Answer : Key properties include:

  • Melting Point : 105–106°C (for 1-(4-Bromophenyl)pyrrolidine) .
  • Lipophilicity : The bromine atom increases hydrophobicity (logP ~2.5), enhancing blood-brain barrier permeability compared to non-halogenated analogs .
  • Solubility : Low aqueous solubility (≤1 mg/mL) necessitates formulation in DMSO or ethanol for biological assays .

Advanced Research Questions

Q. How does the bromine substituent influence pharmacological activity compared to other halogens?

  • Methodological Answer : Bromine’s larger atomic radius and polarizability enhance van der Waals interactions with hydrophobic binding pockets in targets like serotonin transporters (SERT). For example, 3-(4-Bromophenyl) derivatives exhibit higher binding affinity (Ki < 10 nM) than chloro or fluoro analogs in SERT inhibition assays, as observed in zimelidine analogs .

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

  • Methodological Answer : Chiral chromatography (e.g., using Chiralpak AD-H columns) or enzymatic resolution can separate enantiomers. For example, (3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride was resolved via crystallization with L-tartaric acid, achieving >99% enantiomeric excess (ee) . Computational modeling (DFT or molecular docking) predicts preferred conformations to guide synthetic optimization .

Q. How can reaction yields be optimized in multi-step syntheses involving this compound?

  • Methodological Answer : Critical parameters include:

  • Temperature Control : Maintaining ≤0°C during bromophenyl Grignard reactions minimizes side-product formation.
  • Solvent Selection : Tetrahydrofuran (THF) enhances nucleophilicity in SNAr reactions with pyrrolidine, improving yields by 20–30% compared to DMF .
  • Catalyst Screening : Pd(OAc)₂/XPhos systems achieve >80% coupling efficiency in Suzuki-Miyaura reactions for hybrid aryl-pyrrolidine frameworks .

Q. What are the emerging applications of this compound in CNS drug discovery?

  • Methodological Answer : The compound serves as a scaffold for dual norepinephrine-serotonin reuptake inhibitors (NSRIs). In vivo studies in rodent models demonstrate dose-dependent antidepressant effects (ED₅₀ = 5 mg/kg) with reduced off-target toxicity compared to tricyclic antidepressants. Radiolabeled ¹¹C-derivatives are used in PET imaging to map SERT density in neuropsychiatric disorders .

Q. Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of bromine in modulating off-target kinase inhibition (e.g., hERG channel binding) to improve selectivity .
  • In Vivo Pharmacokinetics : Evaluate metabolic stability in cytochrome P450 assays to address rapid clearance (t₁/₂ < 2 hr) observed in preclinical models .

Comparison with Similar Compounds

Comparison with Positional Isomers

3-(3-Bromophenyl)pyrrolidine and 3-(2-Bromophenyl)pyrrolidine

Positional isomers of 3-(4-bromophenyl)pyrrolidine, such as the 3- and 2-bromophenyl analogs, exhibit distinct physicochemical and biological profiles due to differences in bromine substitution:

  • Similarity Scores : Computational similarity assessments show scores of 0.93 (4-bromo), 0.91 (3-bromo), and 0.86 (2-bromo), reflecting reduced structural overlap with positional changes .
  • Biological Implications: The 4-bromo substitution optimizes steric and electronic interactions in drug-receptor binding. For example, this compound derivatives demonstrate enhanced anti-inflammatory activity compared to 2-bromo analogs in LPS-induced NO suppression assays .

Physicochemical Properties

Compound Melting Point (°C) Boiling Point (°C) Molecular Weight
This compound N/A N/A 226.12
3-(4-Bromophenyl)pyridine 38–42 331.9 (predicted) 234.09
Zimelidine N/A N/A 334.23

The pyridine analog () has higher rigidity due to aromaticity, while the pyrrolidine’s saturated ring offers conformational flexibility for target engagement .

Comparison with Complex Derivatives

Coumarin Derivatives (Brodifacoum and Difethialone)

These anticoagulants feature a 4-(4-bromophenyl)phenyl group attached to a coumarin scaffold. Unlike this compound, their activity relies on inhibiting vitamin K epoxide reductase. The tetrahydronaphthalene ring in brodifacoum provides planar rigidity, whereas pyrrolidine’s flexibility may suit different targets .

Zimelidine and Allylamine Analogs

Zimelidine, an antidepressant, incorporates a 3-(4-bromophenyl)allylamine structure. Its metabolism involves N-oxidation and deamination, yielding 3-(4-bromophenyl)-3-(3-pyridyl)acrylic acid. The allylamine chain enables π-π interactions with serotonin transporters, whereas pyrrolidine’s amine may engage in hydrogen bonding .

Spiro and Sulfonamide Derivatives

  • Spiro Compound 115n (): Incorporates 4-bromophenyl groups in a hexahydro-spiro structure, enhancing steric bulk for selective kinase inhibition.
  • Sulfonylamide Isoxazole (): The bromophenyl group contributes to lipophilicity, improving blood-brain barrier penetration in CNS-targeted agents.

Properties

IUPAC Name

3-(4-bromophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTSCISDZDBQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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